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Compound of Interest

Compound Name: Methylamino-PEG5-azide

Cat. No.: B608988

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylamino-PEGb5-azide is a heterobifunctional linker molecule integral to the fields of
bioconjugation, drug delivery, and proteomics. Its unique structure, featuring a terminal
methylamino group and an azide group connected by a hydrophilic polyethylene glycol (PEG)
spacer, allows for the covalent linkage of diverse molecular entities. This guide provides a
comprehensive overview of its chemical properties, applications, and detailed experimental
protocols for its use.

Core Properties and Data

The fundamental characteristics of Methylamino-PEG5-azide are summarized below,
providing essential information for its application in experimental design.
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Property Value Source(s)
CAS Number 2055046-24-5 [1]
Molecular Weight 320.4 g/mol [1]
Molecular Formula C13H28N405 [1]

Purity Typically 295% N/A
Appearance Varies (often a liquid or oil) N/A

Soluble in water and common

Solubility organic solvents (e.g., DMSO, [1]
DMF)
Storage Recommended at -20°C [1]

Chemical Reactivity and Applications

Methylamino-PEG5-azide's utility stems from its two distinct reactive functional groups,
enabling sequential or orthogonal conjugation strategies. The hydrophilic PEG5 spacer
enhances the solubility and reduces the immunogenicity of the resulting conjugates.

The methylamino group is reactive towards carboxylic acids, activated esters (such as N-
hydroxysuccinimide or NHS esters), and carbonyls (aldehydes and ketones).[1][2] This
functionality is commonly exploited for coupling the linker to proteins, peptides, or other
molecules bearing these groups.

The azide group is a key component for “click chemistry," a set of highly efficient and specific
bioorthogonal reactions.[3] It readily participates in Copper(l)-catalyzed Azide-Alkyne
Cycloaddition (CUAAC) with terminal alkynes and strain-promoted Azide-Alkyne Cycloaddition
(SPAAC) with strained alkynes like dibenzocyclooctyne (DBCO) or bicyclononyne (BCN),
forming a stable triazole linkage.[2]

A significant application of this linker is in the synthesis of Proteolysis Targeting Chimeras
(PROTACS).[4][5] PROTACS are heterobifunctional molecules that recruit a target protein and
an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target
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protein.[4][6] Methylamino-PEG5-azide serves as a flexible linker to connect the target-binding
ligand and the E3 ligase-binding ligand.[4][5]

Experimental Protocols

The following are detailed, exemplary protocols for the two primary reaction types involving
Methylamino-PEG5-azide.

Protocol 1: Amide Bond Formation with a Carboxylic
Acid

This protocol describes the coupling of Methylamino-PEG5-azide to a molecule containing a
carboxylic acid using carbodiimide chemistry.

Materials:

Molecule of interest with a carboxylic acid group

e Methylamino-PEG5-azide

e N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
e N-hydroxysuccinimide (NHS)

e Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

o Reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-7.5 for the coupling step;
MES buffer, pH 4.5-6.0 for the activation step)[7]

¢ Quenching solution (e.g., hydroxylamine or Tris buffer)
Procedure:
» Activation of Carboxylic Acid:
o Dissolve the carboxylic acid-containing molecule in anhydrous DMF or DMSO.

o Add 1.5 equivalents of EDC and 1.1 equivalents of NHS.
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o Stir the reaction mixture at room temperature for 15-30 minutes in a low pH buffer (e.g.,
MES buffer, pH 4.5-6.0) for optimal activation.[7]

e Coupling Reaction:

o

Dissolve Methylamino-PEG5-azide in the reaction buffer.

[e]

Add the activated carboxylic acid solution to the Methylamino-PEG5-azide solution.

o

Adjust the pH of the reaction mixture to 7.2-7.5 for efficient coupling.[7]

[¢]

Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.
e Quenching and Purification:
o Quench any unreacted NHS esters by adding a quenching solution.

o Purify the conjugate using an appropriate method, such as dialysis, size-exclusion
chromatography, or reverse-phase HPLC.

Protocol 2: Copper(l)-Catalyzed Azide-Alkyne
Cycloaddition (CUAAC)

This protocol outlines the "click” reaction between the azide group of a Methylamino-PEG5-
azide conjugate and an alkyne-containing molecule.

Materials:

Methylamino-PEG5-azide conjugate (from Protocol 1)

Alkyne-containing molecule

Copper(ll) sulfate (CuS0O4)

Sodium ascorbate

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
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e Reaction solvent (e.g., a mixture of water and a miscible organic solvent like DMSO or t-
butanol)[8]

Procedure:

Preparation of Reagents:

o Prepare stock solutions of the Methylamino-PEG5-azide conjugate, the alkyne-containing
molecule, CuSO4, sodium ascorbate, and THPTA in the chosen solvent system.[8]

Reaction Setup:

o In a reaction vessel, combine the Methylamino-PEG5-azide conjugate and the alkyne-
containing molecule.

o Add the THPTA ligand to the mixture, followed by the CuSO4 solution.[8]

Initiation of the Reaction:

o Initiate the click reaction by adding the freshly prepared sodium ascorbate solution.[8]

o The reaction is typically rapid and can be carried out at room temperature for 1-4 hours.

Purification:

o Purify the final conjugate using a suitable method, such as dialysis, size-exclusion
chromatography, or precipitation.

Visualization of Logical Relationships

The following diagrams illustrate the key reaction pathways and the logical workflow for the
application of Methylamino-PEG5-azide.
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Amine Group Reactions

Methylamino-PEG5-azide

NHS Ester PH 8385 Amide-PEG5-azide
(R-CO-NHS) (R-CO-NH(Me)-PEG5-N3)

EDC, NHS

Carboxylic Acid
(R-COOH)

Azide Group Reactions (Click Chemistry)

Alkyne Molecule
(R'-C=CH) Cu(I), Ascorbate

Final Triazole Conjugate

>
-
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(R-CO-NH(Me)-PEG5-N3)

Protein of Interest (POI) Ligand

(with -COOH or -NHS) Methylamino-PEG5-azide

Amide Formation

E3 Ligase Ligand

POI Ligand-PEG5-azide (with Alkyne)

Click Chemistry

Final PROTAC Molecule
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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